3-((tert-Butoxycarbonyl)amino)-2,2-dimethylpropanoic acid
CAS No.: 180181-02-6
Cat. No.: VC20878261
Molecular Formula: C10H19NO4
Molecular Weight: 217.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 180181-02-6 |
|---|---|
| Molecular Formula | C10H19NO4 |
| Molecular Weight | 217.26 g/mol |
| IUPAC Name | 2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
| Standard InChI | InChI=1S/C10H19NO4/c1-9(2,3)15-8(14)11-6-10(4,5)7(12)13/h6H2,1-5H3,(H,11,14)(H,12,13) |
| Standard InChI Key | LSZXQEWVQORQBO-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NCC(C)(C)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)NCC(C)(C)C(=O)O |
Introduction
Chemical Identity and Structure
3-((tert-Butoxycarbonyl)amino)-2,2-dimethylpropanoic acid, also known as 3-Boc-amino-2,2-dimethylpropionic acid, is a protected amino acid derivative with significant utility in organic synthesis. The compound has a CAS number of 180181-02-6 and features a molecular formula of C10H19NO4 with a molecular weight of 217.26 g/mol. Its IUPAC name is 2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid.
Structural Features
The compound consists of several key structural components:
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A carboxylic acid group (propanoic acid)
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Two methyl groups at the C-2 position creating geminal dimethyl substitution
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A tert-butoxycarbonyl (Boc) protected amino group at the C-3 position
This unique structure combines the stability of the Boc protecting group with the functional versatility of a carboxylic acid, making it an excellent candidate for peptide coupling reactions.
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C10H19NO4 |
| Molecular Weight | 217.26 g/mol |
| CAS Number | 180181-02-6 |
| Standard InChI | InChI=1S/C10H19NO4/c1-9(2,3)15-8(14)11-6-10(4,5)7(12)13/h6H2,1-5H3,(H,11,14)(H,12,13) |
| Standard InChIKey | LSZXQEWVQORQBO-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NCC(C)(C)C(=O)O |
Synthesis Methods
Standard Synthetic Routes
The primary synthesis method for 3-((tert-Butoxycarbonyl)amino)-2,2-dimethylpropanoic acid involves the protection of 2,2-dimethyl-3-aminopropanoic acid with di-tert-butyl dicarbonate (Boc2O). This reaction typically takes place in a suitable solvent like dichloromethane or dimethylformamide, often in the presence of a base to facilitate the reaction.
Reaction Mechanism
The synthesis proceeds through a nucleophilic addition-elimination reaction:
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The amino group of 2,2-dimethyl-3-aminopropanoic acid acts as a nucleophile
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It attacks the carbonyl carbon of di-tert-butyl dicarbonate
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The resulting tetrahedral intermediate collapses to form the carbamate linkage
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Carbon dioxide and tert-butanol are eliminated as byproducts
Optimization Strategies
Several factors can influence the yield and purity of the synthesis:
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Selection of appropriate solvent systems
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Temperature control during reaction
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Base selection (commonly triethylamine or sodium hydroxide)
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Reaction time optimization
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Proper workup and purification procedures
Applications in Chemical Synthesis
Role in Peptide Synthesis
3-((tert-Butoxycarbonyl)amino)-2,2-dimethylpropanoic acid is extensively used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS) strategies . The Boc-protected amino group ensures selective reactivity while preventing unwanted side reactions during coupling procedures.
In SPPS applications, the compound can be coupled using standard reagents like DIC (diisopropylcarbodiimide) in combination with Oxyma . This coupling strategy is employed in the synthesis of various peptides and peptidomimetics with potential biological activities.
Building Block for Pharmaceutical Compounds
The compound serves as a valuable intermediate in pharmaceutical synthesis, contributing to the development of complex molecules with therapeutic potential. Its protected amino functionality allows for selective modifications while maintaining structural integrity during multi-step syntheses.
Use in Antimicrobial Peptide Development
Protected amino acids like 3-((tert-Butoxycarbonyl)amino)-2,2-dimethylpropanoic acid play a role in the development of antimicrobial peptides (AMPs) . These peptides represent an important strategy to combat antibacterial resistance, and the use of protected building blocks enables the construction of peptides with enhanced stability against proteolytic degradation.
Chemical Reactivity and Transformations
Deprotection Chemistry
One of the most important aspects of this compound is the selective removal of the Boc protecting group under acidic conditions. This typically involves:
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Treatment with trifluoroacetic acid (TFA) in dichloromethane
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Alternative acidic conditions such as HCl in dioxane
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Careful control of reaction conditions to prevent side reactions
The deprotection reveals the free amino group, allowing for subsequent chemical transformations or coupling reactions.
Coupling Reactions
In peptide synthesis, the carboxylic acid portion can be activated using various coupling reagents:
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Carbodiimides like DIC (diisopropylcarbodiimide)
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Additives such as Oxyma to enhance reactivity and reduce racemization
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HOBt (1-hydroxybenzotriazole) or similar additives to improve coupling efficiency
The standard coupling protocol often involves:
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Activation of the carboxylic acid
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Addition of the amine component
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Base addition (commonly N,N-diisopropylethylamine)
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Reaction monitoring and workup
Functional Group Transformations
Beyond deprotection and coupling, the compound can undergo various other transformations:
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Esterification of the carboxylic acid
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Amide formation
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Reduction of the carboxylic acid to an alcohol
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Further modifications of the carbon skeleton
Analytical Characterization
Spectroscopic Analysis
The compound can be characterized using various spectroscopic techniques:
| Technique | Characteristic Features |
|---|---|
| 1H NMR | Signals for tert-butyl group (δ ~1.4 ppm), geminal methyl groups (δ ~1.2 ppm), and methylene protons (δ ~3.2-3.4 ppm) |
| 13C NMR | Carbonyl carbon signals for both carboxylic acid and carbamate, quaternary carbon signals |
| IR | Strong carbonyl absorption bands for both carboxylic acid (~1710 cm-1) and carbamate (~1690 cm-1) |
| Mass Spectrometry | Molecular ion peak at m/z 217, fragmentation pattern showing loss of t-butyl group |
Applications in Bioactive Compound Development
Role in Peptidomimetic Synthesis
The compound is valuable in creating peptidomimetics - compounds that mimic the structural and functional characteristics of peptides but offer improved pharmacological properties. The geminal dimethyl substitution on the propanoic acid backbone influences steric hindrance and solubility, which are critical factors for bioavailability in drug development.
Incorporation into Bioactive Molecules
Research has shown that protected amino acids like 3-((tert-Butoxycarbonyl)amino)-2,2-dimethylpropanoic acid can be incorporated into molecules that exhibit specific biological activities . In solid-phase synthesis strategies, these building blocks contribute to the creation of complex peptide structures with potential therapeutic applications.
Use in Cancer Research
Certain peptide derivatives synthesized using protected amino acids have shown activity against cancer cell lines, as demonstrated in research involving human colon tumor cell lines . These findings suggest potential applications in anticancer drug development, where the strategic incorporation of protected amino acids can lead to compounds with selective cytotoxicity.
Current Research and Future Perspectives
Recent Advances in Applications
Recent research has explored the use of protected amino acids in the development of antimicrobial peptides with enhanced proteolytic stability . These compounds address one of the greatest challenges in transforming antimicrobial peptides into therapeutics - their susceptibility to degradation by proteases.
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